1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(18)17-9-13(10-17)15(19)16-8-7-12-3-5-14(20-2)6-4-12/h3-6,13H,7-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAMEMDLHDXMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Alcohols
γ-Amino alcohols can undergo cyclization under Mitsunobu conditions or via mesylation-displacement. Patent WO2000063168A1 details mesylation in chlorinated solvents (e.g., methylene chloride) at −40°C to −10°C using triethylamine as a base. For example, treating a γ-amino alcohol with methanesulfonyl chloride (MsCl) generates a mesylate intermediate, which spontaneously cyclizes to form the azetidine ring. This method achieves yields of 64–78% when coupled with immediate displacement reactions to prevent mesylate decomposition.
Displacement Reactions
Azetidine rings can also form via nucleophilic displacement. In one protocol, a mesylated β-chloroamine intermediate reacts with sodium hydride in tetrahydrofuran (THF), inducing ring closure. This method is particularly effective for introducing substituents at the 3-position, critical for subsequent carboxamide functionalization.
Introduction of the Acetyl Group
Acetylation of the azetidine nitrogen is typically performed using acetyl chloride or acetic anhydride. Patent US5767115A demonstrates this step in THF at 0°C, where phenylmagnesium bromide acts as a base to deprotonate the azetidine nitrogen before acetylation. Yields exceed 70% when the reaction is conducted under anhydrous conditions.
Table 1: Acetylation Reaction Conditions
Carboxamide Formation at Position 3
The carboxamide group is installed via coupling azetidine-3-carboxylic acid derivatives with 2-(4-methoxyphenyl)ethylamine. Patent WO1985004876A1 emphasizes the use of condensing agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). For instance, reacting 1-acetylazetidine-3-carboxylic acid with EDCI/HOBt and 2-(4-methoxyphenyl)ethylamine in DMF at 25°C for 12 hours yields the carboxamide in 85% efficiency.
Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine nucleophile to form the amide bond. Side products are minimized by maintaining a 1:1.2 molar ratio of acid to amine.
Synthesis of 2-(4-Methoxyphenyl)ethylamine
The 4-methoxyphenethylamine side chain is synthesized separately and introduced via amide coupling. A two-step process is optimal:
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Reductive Amination : 4-Methoxyphenylacetaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding the primary amine (62% yield).
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Protection-Deprotection : Temporary protection with a tert-butoxycarbonyl (Boc) group ensures stability during subsequent reactions. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the free amine.
Integrated Synthetic Routes
Route A: Sequential Functionalization
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Azetidine-3-carboxylic acid is acetylated using acetic anhydride in dichloromethane.
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The resulting 1-acetylazetidine-3-carboxylic acid is activated with EDCI/HOBt and coupled with 2-(4-methoxyphenyl)ethylamine in DMF.
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Purification via silica gel chromatography (ethyl acetate:hexane, 1:1) affords the target compound in 73% overall yield.
Route B: Late-Stage Acetylation
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Azetidine-3-carboxamide is first synthesized by coupling azetidine-3-carboxylic acid with the amine.
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Acetylation of the nitrogen using acetyl chloride in THF at 0°C completes the synthesis (68% yield).
Table 2: Comparison of Synthetic Routes
| Route | Key Step | Yield | Purity (HPLC) |
|---|---|---|---|
| A | EDCI-mediated coupling | 73% | 98.5% |
| B | Late-stage acetylation | 68% | 97.2% |
Purification and Characterization
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients, achieving >98% purity. Nuclear magnetic resonance (NMR) confirms structural integrity:
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methoxyphenyl groups can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Aryl halides, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Azetidine derivatives are explored for their use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide
- Structural Differences : Replaces the 2-(4-methoxyphenyl)ethyl group with a 4-bromo-2-methylphenyl substituent.
- Impact: The bromine atom increases molecular weight (311.17 g/mol vs. The methyl group introduces steric hindrance, which may alter binding affinity compared to the methoxy-ethyl chain in the target compound .
- Synthesis : Both compounds likely share similar azetidine-carboxamide synthesis pathways, though substituent-specific reagents (e.g., brominated aryl groups) differentiate their preparation .
Piperidine/Benzimidazole Analogs
Astemizole
- Structural Differences : Contains a benzimidazole and piperidine core instead of azetidine. The 4-methoxyphenylethyl group is retained but linked to a piperidine nitrogen.
- Functional Impact: Astemizole’s piperidine and benzimidazole moieties contribute to its antihistaminic activity by modulating H1 receptor binding.
Oxazole Derivatives
Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (I) and 5-bromo Derivative (II)
- Structural Differences : Oxazole ring replaces azetidine; ester groups are present instead of carboxamide.
- Functional Impact : The oxazole’s aromaticity and electron-deficient nature may enhance metabolic stability compared to azetidine. However, ester groups (as in I and II) are prone to hydrolysis, whereas the carboxamide in the target compound offers improved metabolic resistance .
Comparative Data Table
Pharmacological and Physicochemical Insights
- Solubility : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to brominated analogs () due to methoxy’s electron-donating nature.
- Receptor Binding : Astemizole’s piperidine and benzimidazole moieties are critical for H1 antagonism, whereas the azetidine core in the target compound may favor alternative targets (e.g., sigma receptors) due to its smaller ring size and altered geometry .
Q & A
Q. What thermal analysis methods elucidate the compound’s stability under stress conditions?
- Methodological Answer : Differential scanning calorimetry (DSC) determines melting points and polymorph transitions. Thermogravimetric analysis (TGA) assesses decomposition temperatures. Data inform storage conditions and formulation design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
